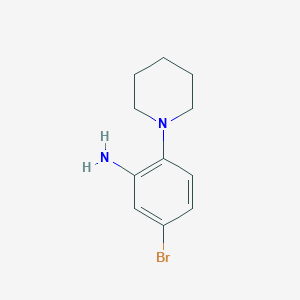

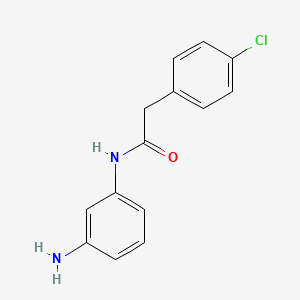

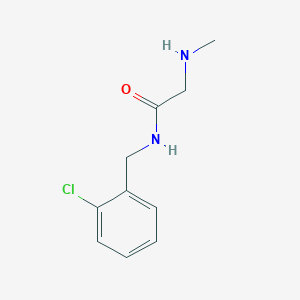

5-Bromo-2-piperidin-1-YL-phenylamine

Overview

Description

Scientific Research Applications

Antibacterial Properties

5-Bromo-2-piperidin-1-yl-phenylamine derivatives have been synthesized and evaluated for their antibacterial activity. For example, a study by (Khalid et al., 2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria.

Chiral Separation Studies

Another application involves enantiomeric resolution and simulation studies. (Ali et al., 2016) studied the enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione for chiral resolution, demonstrating the potential use of such compounds in analytical chemistry and pharmaceuticals.

Synthesis of Complex Molecules

The compound is also utilized in the synthesis of complex molecules. For instance, (Maddox et al., 1965) synthesized various 1-arylcyclohexylamines, including 1-(1-Phenylcyclohexyl)piperidine, for evaluation as central nervous system depressants.

Anticancer Activity

In the field of cancer research, (Das et al., 2022) synthesized a Cu(II) complex using a piperidine-based Schiff base ligand for potential use in anticancer applications, exhibiting significant antiproliferative properties against various cancer cell lines.

Antifungal Activity

The antifungal properties of derivatives of 5-Bromo-2-piperidin-1-yl-phenylamine have also been explored. (Nam et al., 2011) reported the synthesis of compounds with significant fungicidal activity against phytopathogenic fungi, indicating their potential in agricultural applications.

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-2-(piperidin-1-yl)pyrimidine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Piperidine derivatives, including 5-Bromo-2-piperidin-1-YL-phenylamine, have potential applications in various fields of research and industry due to their diverse biological activities . Future research may focus on exploring these applications further and developing more efficient synthesis methods for these compounds.

Mechanism of Action

Mode of Action

It is known that many piperidine derivatives exhibit their effects through interactions with various receptors or enzymes . The specific interactions of 5-Bromo-2-piperidin-1-YL-phenylamine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical processes , but the specific pathways influenced by this compound require further investigation.

Pharmacokinetics

It is known that the compound is a white solid , which may influence its absorption and distribution

Result of Action

As with many piperidine derivatives, the compound likely has a range of effects at the molecular and cellular level

properties

IUPAC Name |

5-bromo-2-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDAGJOALIMUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-piperidin-1-YL-phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine](/img/structure/B3072705.png)

![2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid](/img/structure/B3072733.png)

![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)

![2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide](/img/structure/B3072744.png)